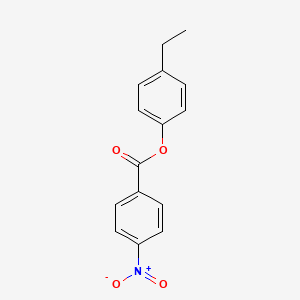

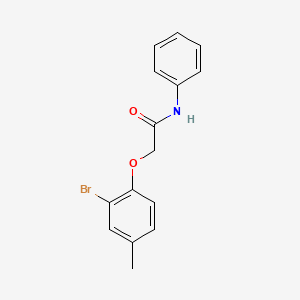

4-ethylphenyl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethylphenyl 4-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. It is commonly used in scientific research applications, particularly in the field of organic chemistry.

Applications De Recherche Scientifique

Photolabile Caging Groups for Nucleotides

The use of nitrodibenzofuran (NDBF) groups, closely related to the nitrobenzoate family, as photolabile "caging" groups has significantly advanced the field of nucleotide research. NDBF groups can mask the Watson-Crick interaction of dA and dC residues more efficiently than traditional caging groups, such as 1-(o-nitrophenyl)-ethyl (NPE) groups. This allows for wavelength-selective uncaging, enabling more complex oligonucleotide (un)caging strategies beyond irreversible triggering (Schäfer et al., 2011).

Nickel(II) Selective Sensors

The development of a new nickel(II) selective potentiometric sensor based on 5,7,12,14-tetramethyldibenzotetraazaannulene (Me4Bzo2TAA) in a poly(vinyl chloride) (PVC) matrix showcases the application of nitrobenzoate derivatives in creating selective ion sensors. This sensor demonstrates excellent selectivity for Ni2+ ions, contributing to the accurate and efficient detection of nickel in various samples, including food products (Gupta et al., 2000).

Anti-inflammatory and Analgesic Agents

Research into the pharmacological applications of nitrobenzoate derivatives has led to the synthesis of 2-substituted benzo[b]thiophenes as potent anti-inflammatory and analgesic agents. These compounds, which include nitrobenzoate structures, show promising therapeutic potential for the treatment of pain and inflammation, underscoring the pharmaceutical relevance of nitrobenzoate derivatives (Fakhr et al., 2009).

Fluorescent Polythiophenes

The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes highlight the use of nitrobenzoate derivatives in developing advanced materials with potential applications in organic electronics and sensing technologies. These materials exhibit unique electrochemical and optical properties, including fluorescence, which can be harnessed in various technological applications (Coelho et al., 2015).

Luminescence Sensitization

The use of thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence is an innovative application in the field of materials science. These ligands significantly enhance the luminescence of europium and terbium complexes, which could be leveraged in developing new luminescent materials for various applications, including bioimaging and lighting technologies (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

(4-ethylphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-2-11-3-9-14(10-4-11)20-15(17)12-5-7-13(8-6-12)16(18)19/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJIBEJPFSIQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)